3-Cyclohexyl-1-ethyl-1-pyridin-4-ylurea
描述
属性
IUPAC Name |
3-cyclohexyl-1-ethyl-1-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-17(13-8-10-15-11-9-13)14(18)16-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXDQDLJZKMSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=NC=C1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 3-cyclohexyl-1-ethyl-1-pyridin-4-ylurea and selected urea/nitrosourea derivatives:
Mechanistic Differences
- 3-Cyclohexyl-1-ethyl-1-pyridin-4-ylurea : Lacks the nitroso group present in BCNU, which is critical for DNA alkylation. The pyridin-4-yl group may enable interactions with kinase ATP-binding pockets, akin to sorafenib .
- BCNU: Generates reactive chloroethyl carbonium ions, causing DNA crosslinking and cytotoxicity. Its delayed hematopoietic toxicity (nadir at 4–6 weeks) contrasts with the unknown toxicity timeline of the target compound .
Pharmacokinetic and Toxicity Data
- BCNU : Dose-limiting toxicity is myelosuppression (250 mg/m² single dose); hepatic/renal toxicity observed in 26% and 10% of patients, respectively .
- Sorafenib : Higher selectivity for kinases reduces off-target effects but induces dermatological toxicity.
Research Findings and Gaps
- Anticancer Potential: Unlike BCNU, the target compound’s mechanism remains unverified. In silico studies propose inhibition of EGFR or VEGFR2 kinases, but experimental validation is lacking.
- Toxicity Uncertainty : The cyclohexyl group may enhance CNS penetration but also increase lipid accumulation risks, contrasting with BCNU’s renal toxicity .
常见问题
Q. How can researchers design efficient synthetic routes for 3-Cyclohexyl-1-ethyl-1-pyridin-4-ylurea?
Methodological Answer: To design efficient synthetic routes:
- Computational Pre-screening : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates. This reduces trial-and-error experimentation .
- Factorial Design : Apply statistical experimental design (e.g., Taguchi or Box-Behnken methods) to optimize reaction parameters (temperature, solvent, catalyst loading). This minimizes the number of experiments while maximizing data relevance .
- Intermediate Isolation : Employ separation technologies (e.g., column chromatography or membrane filtration) to isolate and characterize intermediates, ensuring reaction fidelity .
Q. What analytical techniques are essential for characterizing 3-Cyclohexyl-1-ethyl-1-pyridin-4-ylurea?
Methodological Answer: Key techniques include:
- Spectroscopic Analysis : Combine H/C NMR, FTIR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. Cross-validate spectral data with computational predictions (e.g., NMR chemical shift simulations) .
- Chromatographic Profiling : Use HPLC or UPLC with UV/vis detection to assess purity and quantify byproducts. Pair with mass spectrometry (LC-MS) for trace impurity identification .
- Thermal Analysis : Perform DSC/TGA to evaluate thermal stability and polymorphism, critical for understanding storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for urea derivatives like 3-Cyclohexyl-1-ethyl-1-pyridin-4-ylurea?
Methodological Answer:
- Multi-technique Cross-validation : Integrate X-ray crystallography (for solid-state structure) with solution-state NMR to address discrepancies arising from conformational flexibility .
- Dynamic NMR Studies : Conduct variable-temperature NMR to probe rotational barriers around the urea moiety, which may explain split signals or broadening .
- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors in data collection .
Q. What strategies are effective for studying structure-activity relationships (SAR) of 3-Cyclohexyl-1-ethyl-1-pyridin-4-ylurea in biological systems?
Methodological Answer:
- Computational SAR : Use molecular docking and MD simulations to predict binding affinities with target proteins (e.g., kinases or receptors). Validate with free-energy perturbation (FEP) calculations .
- Isosteric Replacement : Synthesize analogs with modified cyclohexyl or pyridinyl groups and compare bioactivity via dose-response assays (e.g., IC determination) .
- Kinetic Profiling : Perform time-resolved enzymatic assays to assess inhibition mechanisms (competitive/non-competitive) and correlate with structural features .
Q. How can reaction conditions be optimized for scaled-up synthesis while maintaining yield and purity?
Methodological Answer:
- Process Intensification : Use microreactor systems to enhance heat/mass transfer and reduce side reactions during scaling .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to identify critical parameters (e.g., residence time, mixing efficiency) affecting yield and impurity profiles .
Q. How can computational models for 3-Cyclohexyl-1-ethyl-1-pyridin-4-ylurea’s reactivity be validated experimentally?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare experimental KIEs with computationally predicted transition states to validate reaction mechanisms .
- Spectral Benchmarking : Match computed UV/vis or IR spectra with experimental data to confirm electronic structure accuracy .
- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) and assess their impact on predicted reactivity, then correlate with experimental outcomes .
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